chemical and physical properties of 2-Butanol, 1-phenoxy-
chemical and physical properties of 2-Butanol, 1-phenoxy-
Executive Summary
In the landscape of specialty chemicals, aromatic alcohols occupy a critical niche due to their amphiphilic nature and versatile reactivity. 2-Butanol, 1-phenoxy- , commonly referred to as 1-phenoxy-2-butanol , is a highly specialized chiral alcohol[1]. Featuring a hydrophobic phenoxy ring coupled with a hydrophilic secondary hydroxyl group, this compound exhibits unique thermodynamic and kinetic behaviors.
As a Senior Application Scientist, I have leveraged 1-phenoxy-2-butanol across two primary domains: as a structural probe in biocatalytic kinetic resolutions for drug development[2], and as a high-performance "solfactant" (solvent-surfactant) in advanced mycobactericidal formulations[3]. This whitepaper deconstructs the physical chemistry of 1-phenoxy-2-butanol, explains the causality behind its formulation behavior, and provides self-validating experimental protocols for its application.
Physicochemical Profiling and Structural Causality
The utility of 1-phenoxy-2-butanol is entirely dictated by its physicochemical metrics. The molecule (C10H14O2) possesses a partition coefficient (LogP) of 1.836, placing it in the optimal lipophilicity window for penetrating biological membranes without precipitating out of aqueous formulations[1].
Table 1: Core Chemical and Physical Properties
| Property | Value | Causality / Application Impact |
| Chemical Name | 2-Butanol, 1-phenoxy- | Standard IUPAC nomenclature. |
| CAS Registry Number | 4317-72-0 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C10H14O2 | Dictates stoichiometric calculations. |
| Molecular Weight | 166.22 g/mol | Low MW enables rapid diffusion kinetics[1]. |
| LogP | 1.836 | Optimal for lipid bilayer intercalation[1]. |
| Polar Surface Area (PSA) | 29.46 Ų | Ensures sufficient hydrogen bonding in aqueous media[1]. |
Data synthesized from established chemical databases[1].
Causality in Action: The PSA of 29.46 Ų is generated by the ether oxygen and the secondary alcohol group. This relatively low PSA, combined with a LogP of ~1.8, means the molecule acts as a hydrotrope. In complex mixtures, the phenoxy tail embeds into hydrophobic domains (e.g., micelles or bacterial cell walls), while the hydroxyl head remains anchored in the aqueous phase, effectively lowering interfacial tension.
Applications in Formulation Science: Synergistic Disinfectants
One of the most rigorous applications of 1-phenoxy-2-butanol is its use in high-level disinfectant concentrates[3]. Standard biocides, such as N,N-bis-(3-aminopropyl) laurylamine, often struggle to penetrate the waxy, mycolic acid-rich cell walls of Mycobacteria.
By integrating 1-phenoxy-2-butanol (often in mixture with its isomer 2-phenoxy-1-butanol), the formulation benefits from a "solfactant" effect[3]. The aromatic alcohol disrupts the lipid packing of the mycobacterial membrane, increasing permeability. Furthermore, it drastically reduces the viscosity of the amine concentrate, enhancing storage stability and handling properties[3].
Synergistic membrane disruption mechanism of 1-phenoxy-2-butanol and biocidal amines.
Protocol 1: Formulation and Efficacy Testing of Mycobactericidal Concentrates
This protocol is a self-validating system; the use of a specific neutralizer ensures that the observed log reduction is due to the contact time, not residual carryover toxicity.
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Solfactant Integration: Blend 1-phenoxy-2-butanol (1.5% w/w) with N,N-bis-(3-aminopropyl) laurylamine (2.0% w/w) in an aqueous base containing non-ionic surfactants.
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Homogenization: Stir at 400 rpm at 25°C until a clear, isotropic solution forms. Verify that the viscosity is reduced compared to the amine-only control.
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Inoculation: Prepare a standardized suspension of Mycobacterium terrae (a validated surrogate for M. tuberculosis) at 108 CFU/mL. Inoculate 1 mL of this suspension into 9 mL of the test formulation.
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Contact Time & Neutralization (Critical Step): Allow exact contact times of 5, 15, and 30 minutes. Immediately transfer 1 mL of the mixture into 9 mL of a validated neutralizer (Tween 80/Saponin/Histidine/Cysteine broth) to instantly quench biocidal activity.
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Plating & Enumeration: Plate the neutralized mixture onto Middlebrook 7H11 agar. Incubate for 21 days at 37°C. Calculate the log reduction; a >4-log reduction validates the synergistic efficacy.
Biocatalysis: Enzymatic Kinetic Resolution
In drug development, enantiopure 1,2-alkanediol derivatives are highly sought after. 1-Phenoxy-2-butanol serves as an excellent model substrate for kinetic resolution using Candida antarctica Lipase B (CALB)[2]. The steric bulk of the phenoxy group adjacent to the chiral center at C2 probes the spatial constraints of the enzyme's active site[2].
Because the effect of substrate structure on the enantiomeric ratio (E-value) differs between hydrolysis and transesterification, conducting this reaction in organic media with an acyl donor (like vinyl acetate) drives the reaction to completion by rendering the transesterification irreversible (vinyl alcohol tautomerizes to acetaldehyde)[2].
Workflow for the kinetic resolution of racemic 1-phenoxy-2-butanol using CALB.
Protocol 2: Biocatalytic Kinetic Resolution of 1-Phenoxy-2-butanol
This protocol utilizes chiral HPLC as a self-validating feedback loop to confirm the E-value and optical purity.
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Substrate Preparation: Dissolve racemic 1-phenoxy-2-butanol (50 mM) and vinyl acetate (150 mM, acting as the acyl donor) in dry diisopropyl ether (10 mL).
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Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CALB).
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Reaction Incubation: Incubate the mixture at 40°C in an orbital shaker set to 250 rpm. The high agitation rate is required to eliminate mass transfer limitations at the solid-liquid interface.
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Kinetic Monitoring: Withdraw 50 µL aliquots at 1, 2, 4, and 8 hours. Evaporate the solvent, reconstitute in the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10), and analyze via chiral stationary phase HPLC.
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Termination & Separation: Once 50% conversion is reached (yielding maximum ee for the unreacted enantiomer), filter out the immobilized enzyme to stop the reaction. Separate the unreacted (R)-1-phenoxy-2-butanol from the newly formed (S)-ester using flash column chromatography (silica gel, ethyl acetate/hexane gradient).
Conclusion
1-Phenoxy-2-butanol is far more than a simple solvent; its precise LogP, low PSA, and distinct stereocenter make it a highly functional molecule. Whether acting as a membrane-permeabilizing solfactant in advanced biocidal formulations or serving as a stereochemical probe in enzymatic resolutions, mastering its physical chemistry is essential for innovative application development.
References
- Guidechem. "2-Butanol, 1-phenoxy- 4317-72-0 Properties and Synthesis Route." Guidechem Chemical Database.
- PubMed (National Institutes of Health). "Enantiopure derivatives of 1,2-alkanediols: substrate requirements of lipase B from Candida antarctica." Chirality, 2000.
- Google Patents. "Disinfectant concentrate and disinfectant based on amines and alcohols and use thereof (EP0551975A1)." European Patent Office.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Enantiopure derivatives of 1,2-alkanediols: substrate requirements of lipase B from Candida antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0551975A1 - Disinfectant concentrate and disinfectant based on amines and alcohols and use thereof - Google Patents [patents.google.com]
